2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS 1781241-35-7) is a highly functionalized 9-deazapurine building block critical for modern medicinal chemistry and active pharmaceutical ingredient (API) development. The molecule is defined by a pyrimidine ring bearing two orthogonally reactive chlorine atoms at the C2 and C4 positions, coupled with a pyrrole ring featuring a C6-carboxylic acid. This specific trifunctional architecture allows for independent, multi-site functionalization, making it a highly sought-after precursor for complex targeted therapies, including KRAS and SOS1 inhibitors [1]. By providing three distinct synthetic handles, this compound streamlines the construction of conformationally constrained heterocycles and diverse drug libraries without requiring extensive de novo ring synthesis.
Attempting to substitute this compound with the uncarboxylated analog, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 3680-69-1), introduces severe synthetic bottlenecks. Installing a carboxylic acid at the C6 position of the bare deazapurine core typically requires harsh late-stage lithiation, which frequently causes nucleophilic degradation or unwanted dechlorination of the electron-deficient pyrimidine ring, severely depressing overall yields . Conversely, utilizing a mono-chloro analog such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid eliminates the C2 reactive site, fundamentally preventing the dual pyrimidine functionalization required to build the complex pharmacophores necessary for advanced kinase and GTPase inhibitor architectures [1].
The 2,4-dichloro-pyrimidine core of this compound exhibits a strong reactivity gradient, allowing the C4-chlorine to undergo nucleophilic aromatic substitution (SNAr) selectively over the C2-chlorine under mild conditions (e.g., 20 °C with an amine and DIPEA)[1]. The C2-chlorine remains intact for subsequent, higher-temperature cross-coupling or secondary SNAr reactions. Compared to symmetrical dihalo-aromatics or unactivated cores, this predictable regioselectivity eliminates the need for complex protecting group strategies or the separation of statistical isomer mixtures, directly improving overall process yields and scalability.
| Evidence Dimension | C4 vs C2 SNAr Reactivity |
| Target Compound Data | High regioselectivity for C4 substitution at mild temperatures (20 °C). |
| Comparator Or Baseline | Symmetrical dichlorobenzenes or unactivated dihalides. |
| Quantified Difference | Enables sequential, regioselective mono-substitution at C4 without competitive C2 reaction or isomer separation. |
| Conditions | Primary amine, DIPEA, polar solvent (e.g., n-butanol), 20 °C. |
Predictable regioselectivity allows procurement teams to source a single starting material for divergent, multi-step syntheses without the yield losses associated with isomer separation.
The 6-carboxylic acid group of CAS 1781241-35-7 can be cleanly activated to an acid chloride using thionyl chloride (SOCl2) at elevated temperatures (70 °C for 90 minutes) without degrading the 9-deazapurine core or causing side reactions at the 2,4-dichloro positions [1]. In contrast, attempting to functionalize the C6 position of the non-carboxylated comparator (CAS 3680-69-1) via strong base lithiation risks nucleophilic degradation of the electron-deficient pyrimidine ring. Procuring the pre-carboxylated building block bypasses these harsh, low-yielding late-stage functionalization steps.
| Evidence Dimension | Yield and core stability during C6 functionalization. |
| Target Compound Data | Direct conversion to 6-carbonyl chloride at 70 °C with core retention. |
| Comparator Or Baseline | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 3680-69-1) requiring late-stage C-H activation/lithiation. |
| Quantified Difference | Avoids the yield losses and complex purification associated with late-stage lithiation of electron-deficient heterocycles. |
| Conditions | SOCl2, DMF (cat.), 70 °C, 90 min. |
Procuring the pre-carboxylated building block bypasses harsh, low-yielding late-stage functionalization steps, directly improving manufacturing scalability.
The specific substitution pattern of 1781241-35-7 matches the exact pharmacophore requirements for emerging KRAS (e.g., G12C/G12D) and SOS1 inhibitors [1]. The C6-carboxylic acid serves as an anchor for amide-linked binding motifs, while the C2 and C4 positions allow for the installation of distinct hydrophobic and hinge-binding groups. Using the 4-chloro-only analog (CAS 2091448-93-8) fundamentally prevents the dual pyrimidine functionalization required to achieve the necessary binding affinity and selectivity in these target classes.
| Evidence Dimension | Synthetic accessibility of tri-substituted 9-deazapurines. |
| Target Compound Data | Provides 3 orthogonal functionalization sites (C2, C4, C6). |
| Comparator Or Baseline | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS 2091448-93-8). |
| Quantified Difference | Enables 1 additional critical pharmacophore attachment point at C2 compared to the mono-chloro analog. |
| Conditions | Multi-step medicinal chemistry library synthesis. |
For oncology drug discovery programs, this specific trifunctional scaffold is highly necessary for accessing the complex chemical space required for SOS1 and KRAS inhibition.
The compound serves as a central scaffold where the C6-carboxylic acid is converted to a target-specific amide, and the C2/C4 chlorines are sequentially substituted to build the final active pharmaceutical ingredient for oncology applications [1].
Utilizing the regioselective SNAr properties of the 2,4-dichloro pyrimidine core to install different amine or aryl groups at the C4 and C2 positions, enabling the rapid generation of diverse 9-deazapurine derivatives for high-throughput screening [2].
The C6-carboxylic acid can be coupled to solid-phase resins or peptide chains, while the robust dichloro-pyrimidine acts as a rigid, orthogonally functionalizable core for combinatorial chemistry workflows[1].